N-[(4-Hydroxyphenyl)methyl]glycine HCl
Description
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-3-1-7(2-4-8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOQVRZPWJORPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The method described in EP3153498A1 involves a two-step process: (1) formation of an imine intermediate from glyoxalic acid and 4-cyanoaniline, and (2) palladium-carbon/hydrogen-mediated reduction to N-substituted glycine. Glyoxalic acid (50% aqueous, 45.9 g) reacts with 4-cyanoaniline (35.4 g) in methanol under 10 atm H₂ at 50°C for 12 hours. The imine intermediate undergoes reductive amination, facilitated by 5% Pd/C (0.5 g), yielding N-(4-cyanophenyl)glycine. Subsequent alkaline hydrolysis (10% NaOH, 50°C, 1 hour) and acidification (10% HCl to pH 3) precipitate the hydrochloride salt.
Critical Parameters:
-
Hydrogen Pressure: Initial pressurization at 2–3 atm prevents premature reaction initiation; gradual increase to 10 atm ensures controlled exothermicity.
-
Solvent Selection: Methanol maximizes imine solubility while minimizing esterified byproducts (20% mass ratio).
-
Catalyst Recycling: Pd/C recovery via filtration reduces operational costs, given palladium’s high market value.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 93–95% |
| Purity (HPLC) | 99.3–99.6% |
| Reaction Time | 12–14 hours |
Trimethylchlorosilane-Mediated Esterification-Hydrolysis
Direct Esterification of D-4-Hydroxyphenylglycine
CN103641729A details a condensation approach using trimethylchlorosilane (TMCS) to esterify D-4-hydroxyphenylglycine (D-pHPG) in methanol. D-pHPG (8.35 g, 0.05 mol) reacts with TMCS (10.9 g, 0.1 mol) at 0–5°C, followed by neutralization (pH 7–9) to yield D-pHPG methyl ester. Acidification with HCl generates the hydrochloride salt.
Key Advancements:
-
Temperature Control: Maintaining 0–5°C during TMCS addition minimizes side reactions (e.g., silanol formation).
-
Workflow Simplification: Direct filtration and drying replace chromatographic purification, reducing solvent waste.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 87.5–96.1% |
| Purity (HPLC) | 98.1–98.8% |
| Reaction Time | 1–5 hours |
Hydantoinase-Mediated Enzymatic Resolution
Hydantoin Synthesis and Hydrolysis
WO1991009020A2 outlines a multi-step synthesis starting with 4-hydroxyacetophenone. Condensation with isopropyl nitrite in HCl-saturated isopropanol forms 5-(4'-hydroxyphenyl)hydantoin. Enzymatic hydrolysis (microbial hydantoinase) resolves the racemic mixture into N-carbamoyl-D-p-hydroxyphenylglycine, which undergoes nitrous acid-mediated decarbamoylation to yield D-p-hydroxyphenylglycine. Subsequent HCl treatment forms the hydrochloride salt.
Advantages:
-
Enantiomeric Excess: Hydantoinase selectively hydrolyzes the D-enantiomer, achieving >99% ee.
-
Scalability: Batch reactions (100 g scale) demonstrate industrial feasibility.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | 97–99% |
| Reaction Time | 40–48 hours |
Comparative Analysis of Methodologies
Yield vs. Operational Complexity
Chemical Reactions Analysis
Types of Reactions: N-[(4-Hydroxyphenyl)methyl]glycine HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the hydroxy group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the hydroxy group can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of β-Lactam Antibiotics
One of the most significant applications of 4-hydroxyphenylglycine is in the synthesis of β-lactam antibiotics. The compound serves as an essential building block for the enzymatic coupling to β-lactam nuclei, facilitating the production of antibiotics such as amoxicillin and cefadroxil. The high enantiomeric excess (ee) of synthesized D-(-)-p-hydroxyphenylglycine esters is crucial for efficient antibiotic synthesis, achieving ee values above 95% .
1.2 Anticancer Activity
Recent studies have indicated that derivatives of 4-hydroxyphenylglycine exhibit potent anticancer properties. For instance, modifications to the structure of HPG have led to compounds that demonstrate significant antiproliferative activity against cancer cell lines, such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Analytical Chemistry Applications
2.1 Photographic Development
4-Hydroxyphenylglycine has been utilized as a photographic developing agent due to its ability to reduce silver halides in photographic emulsions. This property makes it valuable in traditional photographic processes .
2.2 Analytical Reagent
The compound is also employed as an analytical reagent for determining metal ions such as iron and phosphorus. Its ability to form stable complexes with these ions aids in their detection and quantification in various samples .
Biochemical Research Applications
3.1 CFTR Inhibitors
In biochemical research, derivatives of 4-hydroxyphenylglycine have been explored as cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors. These compounds can potentially modulate ion transport in epithelial tissues, providing insights into therapeutic strategies for cystic fibrosis .
3.2 Role as a Glycine Analog
As an analog of glycine, 4-hydroxyphenylglycine plays a role in studying neurotransmitter systems and can influence synaptic transmission and plasticity in neural tissues. Its structural similarity allows it to interact with glycine receptors, making it a subject of interest in neuropharmacology .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Pharmaceutical | Synthesis of β-lactam antibiotics | High ee (>95%) enhances antibiotic synthesis efficiency |
| Anticancer activity | Potent against cancer cell lines (IC50 comparable to doxorubicin) | |
| Analytical Chemistry | Photographic developing agent | Reduces silver halides effectively |
| Analytical reagent | Used for detecting metal ions (iron, phosphorus) | |
| Biochemical Research | CFTR inhibitors | Potential therapeutic implications for cystic fibrosis |
| Glycine analog | Influences neurotransmission and synaptic plasticity |
Case Studies
Case Study 1: Synthesis Efficiency in Antibiotic Production
A study demonstrated that using D-(-)-p-hydroxyphenylglycine esters with high enantiomeric excess significantly improved the yield and purity of β-lactam antibiotics produced via enzymatic reactions. The process was optimized to achieve over 99% ee, resulting in higher quality pharmaceutical products .
Case Study 2: Antiproliferative Effects
Research on modified HPG derivatives showed remarkable antiproliferative effects against HeLa cells. The study highlighted the structure-activity relationship (SAR) where specific modifications enhanced biological activity, paving the way for new anticancer drug development .
Mechanism of Action
The mechanism by which N-[(4-Hydroxyphenyl)methyl]glycine HCl exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of reaction products. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can serve as a substrate for various enzymes, leading to the formation of reaction products.
Receptors: It may interact with specific receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between N-[(4-Hydroxyphenyl)methyl]glycine HCl and related compounds:
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound likely improves water solubility compared to non-ionic analogs like N-(4-hydroxyphenyl)glycine. Esters (e.g., methyl ester derivatives) exhibit higher lipophilicity, favoring membrane permeability .
- Bioactivity :
- N-[(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (CAS 943518-63-6), a structurally distinct amide analog, acts as an intermediate in synthesizing dopamine D2 antagonists with anticholinesterase activity .
- Chiral derivatives like D-(-)-α-phenylglycine are critical in β-lactam antibiotic production, underscoring the role of stereochemistry in drug efficacy .
Biological Activity
N-[(4-Hydroxyphenyl)methyl]glycine HCl, commonly referred to as N-PHPG or 4-(carboxymethylamino)phenol, is an organic compound classified as an alpha amino acid. This compound has garnered attention in various biological contexts due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
N-PHPG is categorized under alpha amino acids, characterized by the amino group being attached to the carbon atom adjacent to the carboxylate group. Its chemical structure is essential for its interaction with biological systems, particularly in modulating neurotransmitter activity and influencing cellular processes.
1. Neuroprotective Effects
Research indicates that N-PHPG exhibits neuroprotective properties, particularly in models of excitotoxicity induced by glutamate. In vitro studies suggest that compounds similar to N-PHPG can mitigate neuronal cell death associated with excessive glutamate signaling, a common pathway in neurodegenerative diseases .
2. Antimicrobial Activity
N-PHPG and its derivatives have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values below 1 µg/mL for several derivatives, indicating potent antimicrobial effects. The mechanisms of action include inhibition of nucleic acid synthesis and disruption of bacterial cell membrane integrity .
3. Antifungal Properties
In addition to antibacterial effects, N-PHPG has shown antifungal activity against pathogenic fungi. The compound's efficacy in inhibiting fungal growth highlights its potential as a therapeutic agent in treating fungal infections .
The biological activity of N-PHPG can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other alkaloids, N-PHPG may interfere with the synthesis of proteins within microbial cells, thereby inhibiting their growth.
- Cell Membrane Disruption : The compound may alter the permeability of bacterial cell membranes, leading to cell lysis and death.
- Neurotransmitter Modulation : Its structural similarity to neurotransmitters allows it to interact with receptors in the nervous system, potentially modulating synaptic transmission and offering neuroprotective benefits.
Case Studies and Research Findings
Several studies have explored the biological activities of N-PHPG:
- Study on Neuroprotection : A study published in Neuropharmacology demonstrated that N-PHPG could protect neuronal cells from glutamate-induced apoptosis by modulating mGluR5 receptor activity .
- Antimicrobial Testing : In a comparative study on monomeric alkaloids, N-PHPG derivatives were tested against various pathogens. Results indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values less than 1 µg/mL .
Data Tables
Q & A
Basic Research Question
- HPLC-MS : Quantifies purity (>98%) and detects impurities like unreacted 4-aminophenol or chloroacetic acid residues .
- NMR spectroscopy : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., hydroxyphenyl aromatic protons at δ 6.7–7.2 ppm, glycine methylene protons at δ 3.8–4.2 ppm) .
- X-ray crystallography : Resolves crystal structure ambiguities, particularly for enantiomeric forms .
How does thermal stability impact storage and handling protocols for this compound?
Advanced Research Question
- Decomposition profile : The compound begins discoloration at 200°C, melts with decomposition at 245–247°C, and degrades into 4-aminophenol and glycine derivatives under prolonged heat .
- Storage recommendations : Store in airtight containers at 2–8°C, shielded from light and moisture to prevent hydrolysis or oxidative dimerization .
What strategies are employed to resolve enantiomeric impurities in this compound during peptide synthesis?
Advanced Research Question
- Chiral resolution : Use (+)-tartaric acid or (+)-10-camphorsulfonic acid to separate racemic mixtures into D- and L-enantiomers .
- Stereoselective synthesis : Catalytic asymmetric methods (e.g., BF3·Et2O-mediated α-amidoalkylation) yield enantiomerically pure intermediates .
Validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) confirms enantiomeric excess (>99%) .
How can isotopic labeling (e.g., ¹⁴C) of this compound be applied in pharmacokinetic studies?
Advanced Research Question
- Synthesis of labeled analogs : Introduce ¹⁴C at the glycine methyl group via reaction with ¹⁴C-chloroacetic acid or using labeled 4-aminophenol precursors .
- Applications : Track metabolic pathways (e.g., hepatic glucuronidation) or tissue distribution in rodent models using scintillation counting or autoradiography .
What role does this compound play in peptide synthesis, and how are side reactions mitigated?
Basic Research Question
- Coupling reactions : The glycine moiety serves as a building block in solid-phase peptide synthesis (SPPS), often using Fmoc/t-Boc protection strategies .
- Side reaction management :
- Suppress racemization with additives like HOBt (hydroxybenzotriazole) .
- Optimize activation reagents (e.g., HATU) to minimize hydroxyphenyl oxidation .
How do structural modifications of this compound influence its pharmacological activity?
Advanced Research Question
- Derivatization : Methyl esterification (e.g., D-4-hydroxyphenylglycine methyl ester HCl) enhances bioavailability for antibiotic precursors like amoxicillin .
- Structure-activity relationship (SAR) : Substituents on the hydroxyphenyl ring (e.g., methoxy groups) modulate receptor binding in analgesic derivatives .
What computational methods are used to predict the physicochemical properties of this compound?
Basic Research Question
- DFT calculations : Predict pKa (≈2.1 for carboxyl, ≈9.8 for amine), logP (≈-1.2), and solubility using software like Gaussian or COSMO-RS .
- Molecular docking : Simulate interactions with biological targets (e.g., penicillin-binding proteins) to guide drug design .
How can researchers address batch-to-batch variability in this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
